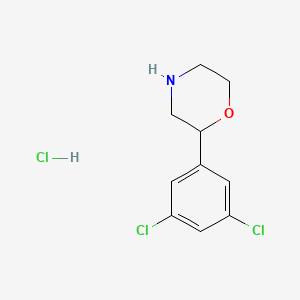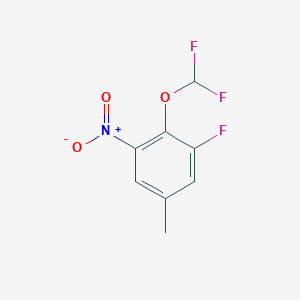
2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene is an organic compound that features a benzene ring substituted with difluoromethoxy, fluoro, methyl, and nitro groups
Métodos De Preparación
The synthesis of 2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene typically involves multiple steps, starting from commercially available precursorsThis can be achieved using difluoromethylating agents such as ClCF₂H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Common reagents used in these reactions include hydrazine hydrate, Raney-Ni, and other reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to act as a hydrogen-bond donor, influencing its biological activity . The nitro group can undergo reduction to form an amine, which can interact with various biological pathways.
Comparación Con Compuestos Similares
2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene can be compared with other fluorinated compounds such as:
2-(Difluoromethoxy)aniline: Similar in structure but lacks the nitro and methyl groups.
2-(Difluoromethoxy)-1,1,1-trifluoroethane: Contains a trifluoromethyl group instead of a nitro group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6F3NO3 |
|---|---|
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO3/c1-4-2-5(9)7(15-8(10)11)6(3-4)12(13)14/h2-3,8H,1H3 |
Clave InChI |
CDICQNIGLHORDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)F)OC(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


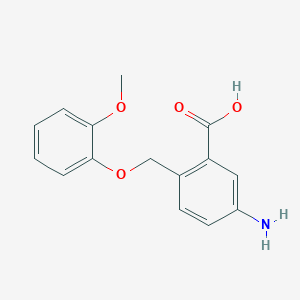
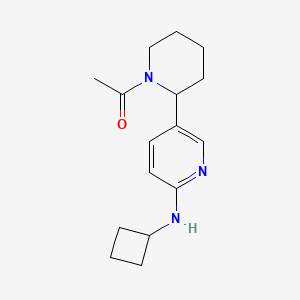
![3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13009300.png)
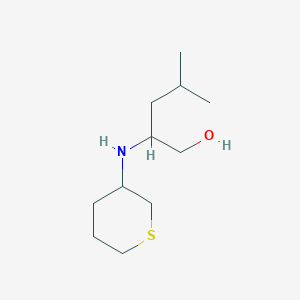

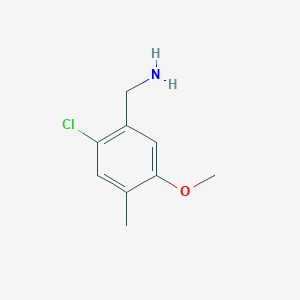
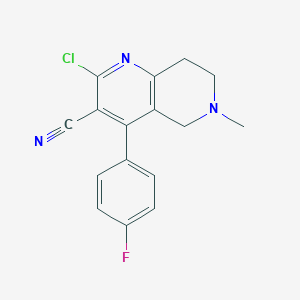
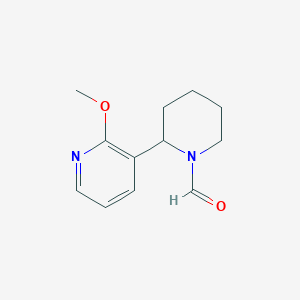
![[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B13009341.png)
![7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009346.png)
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)
![Methylthieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B13009353.png)
